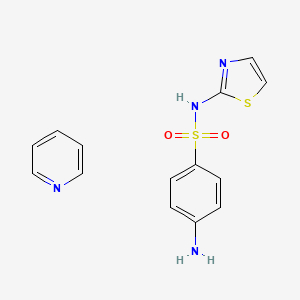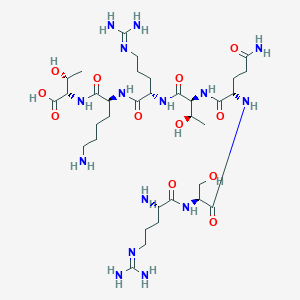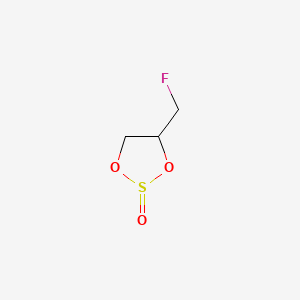![molecular formula C13H13NO4 B14194088 Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate CAS No. 835594-26-8](/img/structure/B14194088.png)
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a benzoate ester group, which is an ester derived from benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for radical halogenation, followed by nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for halogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazole derivatives, while substitution reactions can result in the formation of various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoate ester groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(methoxymethyl)benzoate: This compound lacks the oxazole ring, making it less versatile in certain reactions.
Methyl 4-[5-(methoxymethyl)-1,2-oxazole-3-amido]benzoate: This compound contains an amido group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
835594-26-8 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C13H13NO4/c1-16-8-11-7-12(14-18-11)9-3-5-10(6-4-9)13(15)17-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
HSUXGZAKBFUSSD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



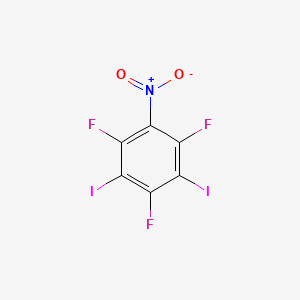
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
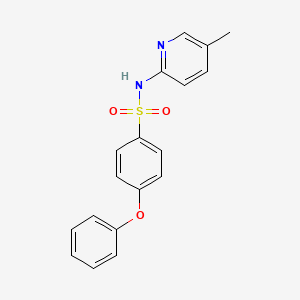
![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)
![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
![5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14194034.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
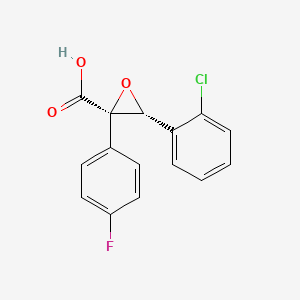
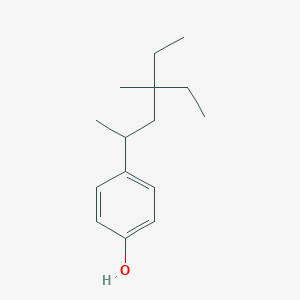
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
